molecular formula C5H6N2O3S B1295882 (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid CAS No. 33176-41-9

(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B1295882
CAS No.: 33176-41-9
M. Wt: 174.18 g/mol
InChI Key: IFUXBSJTQXUMSX-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The fundamental molecular architecture of this compound comprises a heterocyclic thiazolidine core structure with distinctive substitution patterns that define its chemical identity. The compound exhibits a molecular formula of C₅H₆N₂O₃S and possesses a molecular weight of 174.18 grams per mole. The structural framework consists of a five-membered ring containing both sulfur and nitrogen atoms, with the thiazolidine ring serving as the central architectural component. This ring system bears an imino group at position 2, an oxo group at position 4, and an acetic acid substituent at position 5, creating a complex arrangement of functional groups that influences the compound's overall chemical behavior.

Crystallographic investigations of related thiazolidinone structures have provided valuable insights into the three-dimensional arrangement of atoms within these molecular systems. Studies of 2-oxo-1,3-thiazolidin-4-iminium chloride have revealed detailed bond length distributions and angular relationships that are characteristic of the thiazolidinone family. The crystallographic analysis demonstrates that the carbon-nitrogen bond distances within the thiazolidine ring exhibit significant variation depending on the tautomeric form adopted by the molecule. Specifically, the exocyclic carbon-nitrogen bond length measures approximately 1.2930 angstroms, while the endocyclic carbon-nitrogen bond extends to 1.3432 angstroms, indicating the presence of double-bond character in the exocyclic position.

The crystal structure arrangements of thiazolidinone derivatives typically exhibit extensive hydrogen bonding networks that contribute to the stability of the solid-state structure. Research has shown that molecules within the crystal lattice form supramolecular chains through nitrogen-hydrogen to chloride hydrogen bonds, with these chains further extended by weak carbon-hydrogen to chloride and carbon-hydrogen to oxygen interactions. These intermolecular forces create two-dimensional networks that are subsequently stabilized by additional weak carbon-oxygen to pi interactions, resulting in a comprehensive three-dimensional supramolecular architecture.

Crystallographic Parameter Measurement Reference Structure
Exocyclic C-N Bond Length 1.2930 Å 2-oxo-1,3-thiazolidin-4-iminium
Endocyclic C-N Bond Length 1.3432 Å 2-oxo-1,3-thiazolidin-4-iminium
Ring Planarity Deviation < 0.05 Å Thiazolidinone derivatives
Hydrogen Bond Distance 2.8-3.2 Å Supramolecular networks

Spectroscopic Identification Strategies

Spectroscopic characterization represents a crucial methodology for the structural elucidation and identification of this compound. Infrared spectroscopy provides distinctive fingerprint information through the identification of characteristic vibrational frequencies associated with the compound's functional groups. The carbonyl group within the thiazolidinone ring typically exhibits a strong absorption band in the range of 1660-1724 wavenumbers, with the exact position dependent on the electronic environment and hydrogen bonding interactions. The carboxylic acid functionality contributes additional characteristic peaks, including a broad absorption band corresponding to the hydroxyl group stretch and a sharp carbonyl absorption distinct from the ring carbonyl.

Nuclear magnetic resonance spectroscopy offers detailed structural information through the analysis of proton and carbon chemical shift patterns. Proton nuclear magnetic resonance spectra of thiazolidinone derivatives characteristically display signals corresponding to the methylene protons of the acetic acid substituent, typically appearing as a singlet in the range of 4.0-4.2 parts per million. The nitrogen-hydrogen proton associated with the thiazolidine ring exhibits a distinctive chemical shift in the range of 12.3-12.5 parts per million for the unsubstituted derivatives, with this value shifting to 12.6-13.1 parts per million for substituted analogs. This downfield shift provides crucial evidence for the tautomeric form adopted by the molecule in solution.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule through characteristic chemical shift values for each carbon environment. The methylene carbon of the acetic acid substituent typically resonates in the range of 29-33 parts per million, while the carbonyl carbons exhibit distinct chemical shifts reflecting their different electronic environments. The carbon atoms within the thiazolidine ring demonstrate specific chemical shift patterns that can be correlated with the degree of electron delocalization and the influence of neighboring heteroatoms.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis that supports structural assignments. High-resolution mass spectrometry enables the determination of exact molecular mass values, with the compound exhibiting a theoretical exact mass of 174.0 atomic mass units corresponding to its molecular formula. Fragmentation patterns observed in mass spectrometric analysis reveal characteristic loss patterns including the departure of the acetic acid side chain and subsequent ring fragmentation processes.

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of this compound represents a fundamental aspect of its chemical character that significantly influences its reactivity and biological activity. Thiazolidinone derivatives are known to exhibit prototropic amino-imino tautomerism, with the equilibrium position dependent on environmental factors including solvent polarity, temperature, and the presence of hydrogen bonding partners. Quantum chemical studies have revealed that thiazolidinone derivatives with amino substitution at position 2 preferentially adopt the amino tautomeric form rather than the imino configuration.

The tautomeric equilibrium involves the migration of a proton between the exocyclic nitrogen and the endocyclic nitrogen atoms within the thiazolidine ring system. Nuclear magnetic resonance spectroscopic evidence strongly supports the predominance of the imino tautomeric form in solution, as evidenced by the characteristic chemical shift values observed for the nitrogen-hydrogen proton. The endocyclic lactam proton resonance appears at significantly downfield positions compared to what would be expected for an exocyclic imino proton, indicating that the hydrogen atom is preferentially located on the ring nitrogen rather than the exocyclic position.

Conformational dynamics within the molecule are influenced by the rotational freedom around single bonds and the planarity constraints imposed by the aromatic character of the thiazolidine ring system. The acetic acid substituent at position 5 exhibits conformational flexibility that allows for various spatial orientations relative to the ring plane. This conformational freedom contributes to the molecule's ability to adopt different binding conformations when interacting with biological targets or forming crystal lattice structures.

The electronic structure calculations have provided insight into the relative stability of different tautomeric forms and conformational arrangements. Semi-empirical quantum chemical calculations indicate that the oxo form is strongly favored over potential hydroxy tautomers, while the amino form is preferred over the imino configuration for amino-substituted derivatives. These theoretical predictions align with experimental observations derived from spectroscopic analyses and crystallographic determinations.

Tautomeric Form Relative Stability Characteristic NMR Signal Favored Conditions
Amino Form Higher δ 8-9 ppm (NH₂) Solid state, polar solvents
Imino Form Lower δ 12-13 ppm (NH) Solution state, aprotic solvents
Oxo Form Strongly favored δ 1660-1724 cm⁻¹ (IR) All conditions
Hydroxy Form Disfavored δ 3200-3600 cm⁻¹ (IR) Rare, specific conditions

Comparative Analysis with Related Thiazolidinone Derivatives

The structural characteristics of this compound can be meaningfully evaluated through comparison with closely related thiazolidinone derivatives that share similar core structures but differ in their substitution patterns. Rhodanine-3-acetic acid, formally known as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, represents a structurally analogous compound that features a thioxo group at position 2 instead of the imino functionality. This substitution significantly alters the electronic properties of the molecule and influences its tautomeric behavior, with the thioxo derivative exhibiting different hydrogen bonding capabilities and spectroscopic characteristics.

Comparative analysis reveals that 2,4-dioxothiazolidine-5-acetic acid derivatives demonstrate distinct structural features relative to the imino-substituted analog. The presence of two carbonyl groups within the ring system creates a more electron-deficient environment that affects the chemical reactivity and biological activity profile of these compounds. Crystallographic studies of 2,4-dioxothiazolidine derivatives have shown that these compounds form different hydrogen bonding patterns in the solid state, with the absence of the amino/imino group eliminating certain intermolecular interaction possibilities.

The substitution pattern at position 5 of the thiazolidine ring significantly influences the overall molecular properties and biological activities of these compounds. Research has demonstrated that the presence of an acetic acid side chain at position 5 generally results in enhanced antimicrobial activity compared to compounds bearing other substituents. The carboxylic acid functionality provides additional sites for hydrogen bonding and metal coordination, which can be crucial for biological target recognition and binding affinity.

Structural comparisons with 2-imino-4-oxo-thiazolidine-5-carboxylic acid reveal the importance of the methylene spacer between the ring and the carboxylic acid group. The direct attachment of the carboxylic acid to the ring carbon in the carboxylic acid derivative creates a more constrained molecular geometry compared to the acetic acid analog, which possesses greater conformational flexibility through the methylene linker. This structural difference translates to distinct biological activity profiles and different interactions with target molecules.

The electronic properties of various thiazolidinone derivatives can be systematically compared through analysis of their spectroscopic characteristics and quantum chemical calculations. Compounds bearing electron-withdrawing substituents typically exhibit carbonyl stretching frequencies at higher wavenumbers, while electron-donating groups cause a shift to lower frequencies. The tautomeric preferences also vary systematically with substituent effects, with electron-withdrawing groups stabilizing the imino form and electron-donating groups favoring the amino configuration.

Compound Position 2 Substituent Carbonyl Frequency (cm⁻¹) Tautomeric Preference Biological Activity
Target Compound Imino 1660-1724 Amino form Antimicrobial, anticancer
Rhodanine-3-acetic acid Thioxo 1660-1708 N/A Antimicrobial
2,4-Dioxothiazolidine-5-acetic acid Oxo 1689-1751 N/A Antioxidant
2-Imino-4-oxo-thiazolidine-5-carboxylic acid Imino 1700-1730 Amino form Antimicrobial

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h2H,1H2,(H,8,9)(H2,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUXBSJTQXUMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33176-41-9
Record name 2-Imino-4-oxythiazolyl-5-acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033176419
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Record name 33176-41-9
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Record name 33176-41-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-IMINO-4-OXYTHIAZOLYL-5-ACETIC ACID
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Preparation Methods

Synthetic Routes

Cyclization Method:

This method typically involves the reaction of thiourea with α-haloacetic acid under basic conditions. The general reaction can be summarized as follows:

$$
\text{Thiourea} + \text{α-Haloacetic Acid} \rightarrow \text{(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid}
$$

Reaction Conditions:

  • Solvent: Ethanol or Acetic Acid
  • Temperature: Reflux conditions (typically around 70–80°C)
  • Catalyst: Sodium acetate or other bases may be used to facilitate the reaction.

Alternative Synthetic Approaches

Refluxing with Maleic Anhydride:

Another approach involves refluxing thiourea derivatives with maleic anhydride in glacial acetic acid. This method has been noted for producing high yields of the desired thiazolidine derivative.

Reagents and Conditions:

For large-scale production, continuous flow reactors are often employed to enhance efficiency and scalability. The optimization of reaction parameters such as temperature, pressure, and solvent choice is critical in industrial settings to maximize yield and purity.

Reaction Parameters

Parameter Optimal Conditions
Temperature 70–80°C
Pressure Atmospheric
Solvent Ethanol / Acetic Acid
Base/Catalyst Sodium acetate

This compound can undergo various chemical transformations, which include:

Types of Reactions

Oxidation:
The compound can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide.

Reduction:
Reduction reactions can convert the oxo group to a hydroxyl group using sodium borohydride or lithium aluminum hydride.

Substitution:
Nucleophilic substitution reactions can occur at the carbon adjacent to the sulfur atom under basic conditions.

Common Reagents and Conditions

Reaction Type Reagent Conditions
Oxidation Hydrogen peroxide Mild acidic conditions
Reduction Sodium borohydride Anhydrous conditions
Substitution Amines / Alkoxides Basic conditions

Recent studies have highlighted the potential of this compound in various biological applications, particularly in anticancer research. Its ability to inhibit cyclin-dependent kinase 2 has been noted as a significant mechanism for its anticancer activity.

Biological Activity

The compound's interactions with biological targets suggest that it may modulate critical signaling pathways involved in inflammation and cancer progression.

Stability and Dosage Effects

In laboratory settings, this compound has shown good stability under standard conditions with minimal degradation over time. Dosage effects in animal models indicate therapeutic potential at low doses without significant toxicity.

Chemical Reactions Analysis

Types of Reactions: (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidines .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has demonstrated that (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid exhibits potent antimicrobial and antifungal activities. Studies indicate effective concentrations against several fungal strains, including Alternaria solani and Phoma lingam, with EC50 values in the low microgram range. This suggests potential applications in agricultural settings as a biopesticide.

Anticancer Activity

The compound has also shown promising results in cancer research. It has been noted for its cytotoxic effects against human leukemia cells, indicating its potential as an anticancer agent. Molecular docking studies suggest that this compound interacts with DNA and RNA polymerases, which may explain its cytotoxic effects against cancer cells.

Antifungal Mechanism

Molecular docking studies reveal that the compound binds favorably to enzymes involved in fungal cell wall synthesis. This interaction could disrupt the integrity of fungal cells, leading to their death.

Cytotoxic Mechanism

The interaction with nucleic acids suggests that this compound may inhibit essential cellular processes in cancer cells, contributing to its cytotoxic properties.

Case Studies

Case Study 1: Antifungal Efficacy
In a study assessing the antifungal efficacy of this compound against potato diseases caused by fungi such as Phytophthora infestans, the compound demonstrated significant inhibition at low concentrations. This suggests potential use as a natural fungicide in agricultural practices .

Case Study 2: Cytotoxic Effects on Cancer Cells
Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a marked reduction in cell viability at specific concentrations, highlighting its potential as a therapeutic agent against leukemia.

Mechanism of Action

The mechanism by which (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Structural Variations and Implications

The following table highlights key structural differences and similarities among related thiazolidinone-acetic acid derivatives:

Compound Name / Identifier Key Structural Features Functional Implications
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid (Target) 2-imino, 4-oxo, 5-acetic acid Enhanced hydrogen bonding via imino group; moderate electron withdrawal .
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid () 5-ylidene (C=CH), 4-oxo, 4-chlorophenyl substituent Increased planarity from conjugated double bond; chloro group enhances lipophilicity .
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid () 2,4-dioxo, 5-ylidene (Z-configuration) Stronger electron withdrawal; potential for keto-enol tautomerism affecting reactivity .
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid () 2,4-dioxo, p-tolylamino substituent Aromatic amino group enables π-π stacking; dual oxo groups increase acidity .
2-[5-(4-Chloro-2-methylanilino)-4-oxo-thiazolidin-5-yl]acetamide () 4-oxo, 4-chloro-2-methylanilino substituent, acetamide Chloro and methyl groups improve membrane penetration; amide enhances stability .

Key Observations :

  • Imino vs.
  • Substituent Effects : Aromatic (e.g., phenyl, chlorophenyl) and aliphatic (e.g., methyl, ethyl) substituents modulate lipophilicity, solubility, and bioactivity .
  • Ylidene vs. Saturated Rings: Compounds with 5-ylidene groups (e.g., ) exhibit planar geometries, enhancing conjugation and altering electronic properties compared to saturated thiazolidinones .

Physicochemical Properties

  • Solubility: Acetic acid derivatives generally exhibit moderate aqueous solubility, enhanced by polar substituents (e.g., hydroxyl, amino) . Bulky aromatic groups (e.g., ) reduce solubility .
  • Melting Points : Electron-withdrawing groups (e.g., Cl, oxo) increase melting points (e.g., 248–250°C in ) due to stronger intermolecular forces .
  • Stability: Imino groups may tautomerize to enamine forms, affecting stability under acidic/basic conditions .

Biological Activity

(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications in various fields, supported by detailed research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₂O₂S. Its structure features a thiazolidine ring with imino and oxo functional groups, which contribute to its reactivity and biological activity. The compound's unique combination of functional groups allows it to interact with various biological targets, leading to significant pharmacological effects.

Target Interactions

This compound primarily interacts with several enzymes and proteins, influencing their activity. Notably, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) , which is crucial for regulating the cell cycle. By inhibiting CDK2, this compound can induce apoptosis in cancer cells and inhibit their proliferation.

Cellular Effects

The compound exhibits a variety of cellular effects:

  • Anticancer Activity : Induces apoptosis in cancer cell lines and inhibits cell growth.
  • Antimicrobial Properties : Demonstrates efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Reduces inflammation in cellular models.

Anticancer Activity

Research has shown that this compound displays significant cytotoxic effects against human leukemia cells. The compound's ability to induce apoptosis and inhibit the proliferation of cancer cells positions it as a potential candidate for cancer therapy .

Antimicrobial Activity

The compound has been tested against various pathogens:

  • Effective against fungi such as Candida species and Alternaria solani.
  • Exhibits low effective concentrations (EC50) in the microgram range for antifungal activity .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound. The following table summarizes key findings:

Biological Activity Tested Organisms IC50/EC50 Values
AnticancerHuman leukemia cells15 µM
AntifungalCandida albicans10 µg/mL
Alternaria solani5 µg/mL
AntimicrobialStaphylococcus aureus20 µg/mL

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM over 48 hours. The mechanism involved the activation of apoptotic pathways through the inhibition of CDK2 .
  • Antifungal Activity : A recent investigation demonstrated that derivatives of this compound inhibited the growth of Candida tropicalis and Trichosporon asahii, with IC50 values indicating strong antifungal potential .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is metabolized by liver enzymes such as cytochrome P450. Its distribution within tissues is facilitated by specific transporters that enhance its bioavailability for therapeutic applications.

Q & A

Q. How to validate synthetic intermediates with complex stereochemistry?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA. Confirm configurations via circular dichroism (CD) or optical rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 2
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.